N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-14-7-6-12-11(14)16-8-10(15)13-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQCBHKKKJWWME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325161 | |
| Record name | N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878425-90-2 | |
| Record name | N-cyclopentyl-2-(1-methylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the formation of the imidazole ring followed by the introduction of the cyclopentyl and sulfanylacetamide groups. One common method involves the reaction of 1-methylimidazole with cyclopentanone in the presence of a base to form the cyclopentyl-substituted imidazole. This intermediate is then reacted with chloroacetamide in the presence of a thiol reagent to introduce the sulfanylacetamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The sulfanylacetamide moiety may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s core structure includes:
- Cyclopentyl group : Enhances lipophilicity compared to linear or aromatic substituents.
- Sulfanyl linker : Contributes to metabolic stability and conformational flexibility.
Key differences from analogs in the evidence include:
*Estimated based on structural similarity.
Biological Activity
N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Overview of the Compound
This compound has the molecular formula . The structure includes an imidazole ring, a cyclopentyl group, and a sulfanylacetamide moiety, which contribute to its diverse biological activities and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Ring : Reaction of 1-methylimidazole with cyclopentanone in the presence of a base.
- Introduction of the Cyclopentyl Group : Utilizing cyclopentylamine and appropriate reagents.
- Sulfanyl Group Attachment : Reaction with chloroacetamide in the presence of thiol reagents.
These synthetic routes are optimized for both laboratory and industrial scales to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity.
- Thiol Group Interaction : The sulfanylacetamide moiety may interact with thiol groups in proteins, modulating their function and affecting various biochemical pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Antifungal Activity
Similar studies have reported antifungal properties, where derivatives of this compound exhibited significant activity against fungi like Candida albicans and Aspergillus niger. For instance, certain derivatives displayed MIC values lower than those of standard antifungal agents .
Anticancer Potential
Research indicates that this compound may also possess anticancer properties. In cellular assays, it has been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves modulation of apoptotic pathways through interaction with specific cellular receptors .
Case Studies
Several studies have explored the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Jain et al. (2020) | Antimicrobial Activity | Reported MIC values for bacterial strains indicating strong inhibition compared to controls. |
| MDPI Study (2021) | Antifungal Activity | Identified significant antifungal effects against Fusarium species with lower MIC than commercial fungicides. |
| PMC Article (2021) | Anticancer Activity | Demonstrated apoptosis induction in cancer cell lines with potential pathway modulation. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-cyclopentyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide?
- Methodology :
Imidazole Ring Formation : Cyclize precursors like glyoxal derivatives under acidic/basic conditions (e.g., using ammonium acetate) .
Sulfanyl Linkage Introduction : React the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide derivatives) under inert atmospheres to avoid oxidation .
Cyclopentyl Group Attachment : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amidation) to introduce the N-cyclopentyl moiety .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography .
Q. How can the structural integrity of the compound be validated post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional group positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For 3D structural elucidation; refine data using SHELXL .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the imidazole ring and active sites .
Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100+ nanoseconds using GROMACS .
- Validation : Compare predicted binding affinities with experimental IC50 values from enzymatic assays .
Q. What strategies resolve contradictions in bioactivity data across different cell lines?
- Methodology :
Dose-Response Curves : Perform assays (e.g., MTT for cytotoxicity) in triplicate across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .
Mechanistic Profiling : Use RNA sequencing to compare gene expression changes in responsive vs. non-responsive cells .
- Case Study : A structurally analogous compound showed IC50 variability (10–50 µM) due to differential expression of redox enzymes affecting sulfanyl group reactivity .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Key Modifications :
- Imidazole Substituents : Replace the 1-methyl group with bulkier alkyl chains to enhance hydrophobic interactions .
- Sulfanyl Linkage : Oxidize to sulfone for improved metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
